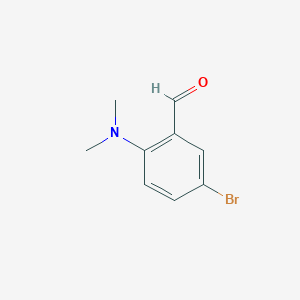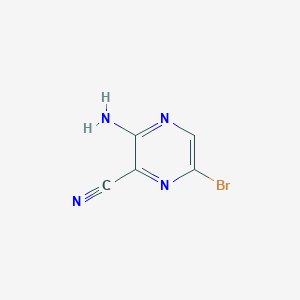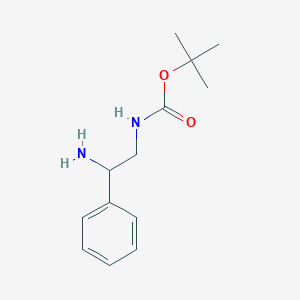![molecular formula C8H9NO2 B112153 Benzo[d][1,3]dioxol-4-ylmethanamine CAS No. 182634-34-0](/img/structure/B112153.png)
Benzo[d][1,3]dioxol-4-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d][1,3]dioxol-4-ylmethanamine is a chemical compound with the molecular formula C8H9NO2 . It is also known by other names such as 2H-1,3-benzodioxol-4-ylmethanamine and 1,3-Benzodioxole-4-methanamine .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .Molecular Structure Analysis
The molecular structure of Benzo[d][1,3]dioxol-4-ylmethanamine includes 11 heavy atoms . The InChI representation of the molecule isInChI=1S/C8H9NO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5,9H2 . Chemical Reactions Analysis
While specific chemical reactions involving Benzo[d][1,3]dioxol-4-ylmethanamine are not detailed in the search results, the compound has been used in the synthesis of novel organoselenium compounds and anticancer agents .Physical And Chemical Properties Analysis
Benzo[d][1,3]dioxol-4-ylmethanamine has a molecular weight of 151.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 151.063328530 g/mol .Aplicaciones Científicas De Investigación
Pharmacological Potential of Benzoxaborole Derivatives
Benzoxaborole compounds, similar in their heterocyclic nature to benzo[d][1,3]dioxol-4-ylmethanamine, have found significant applications in medicinal chemistry due to their unique physicochemical and drug-like properties. Two derivatives are clinically used for treating onychomycosis (tavaborole) and atopic dermatitis (crisaborole), with several others undergoing clinical trials. These compounds target enzymes critical in the life cycle of pathogens (fungal, protozoan, bacterial, viral) and the human enzyme phosphodiesterase 4, indicating a broad spectrum of potential pharmacological applications (Nocentini, Supuran, & Winum, 2018).
Antimicrobial Applications of Benzoxazinoids
Benzoxazinoids, including benzoxazinones and benzoxazolinones, exhibit roles in plant defense against microbiological threats, suggesting potential as antimicrobial scaffolds. The 1,4-benzoxazin-3-one backbone specifically has been explored for designing new antimicrobial compounds, demonstrating potent activity against pathogenic fungi and bacteria. This highlights the structural versatility and potential of related heterocyclic compounds in antimicrobial research (de Bruijn, Gruppen, & Vincken, 2018).
Synthetic and Pharmacological Applications
The synthesis and chemical transformations of benzoxathiin derivatives, including those with a sultone core like 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, have been explored for their potential in creating new molecular systems with pharmacological properties. Although the studies are limited, the structural similarity to coumarin suggests potential anticoagulant, antimicrobial, and antitumor properties, warranting further exploration in the context of compounds like benzo[d][1,3]dioxol-4-ylmethanamine (Hryhoriv, Lega, & Shemchuk, 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-benzodioxol-4-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSCKVGRNOPBKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600120 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-4-ylmethanamine | |
CAS RN |
182634-34-0 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1,3-benzodioxol-4-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

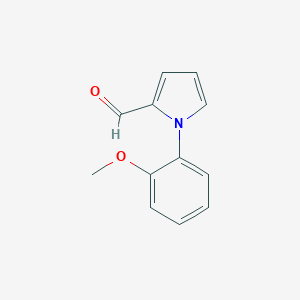
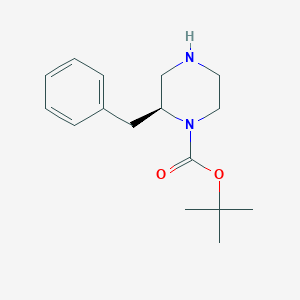
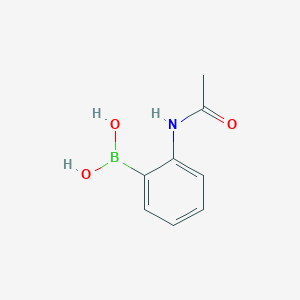



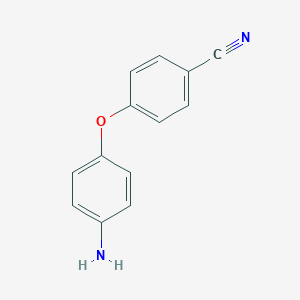
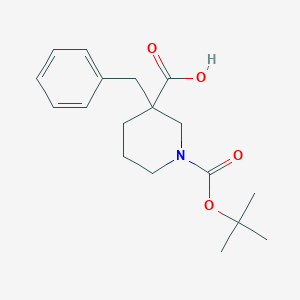
![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)

